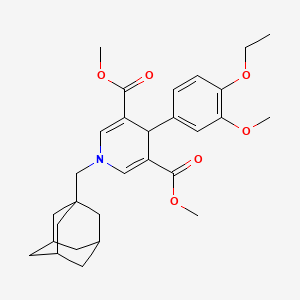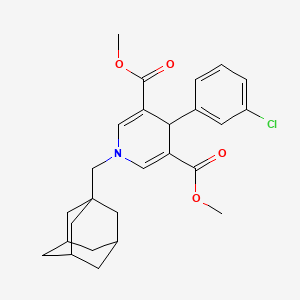![molecular formula C18H13Cl2NO5S B4298706 4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 4-methoxybenzenesulfonate](/img/structure/B4298706.png)
4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 4-methoxybenzenesulfonate
Descripción general
Descripción
4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 4-methoxybenzenesulfonate, also known as DPBS, is a chemical compound that has been widely used in scientific research. DPBS is a sulfonate ester that has been used as a reagent in organic synthesis and as a tool for studying biological systems.
Mecanismo De Acción
The mechanism of action of 4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 4-methoxybenzenesulfonate is not fully understood. However, it has been shown to bind to DNA and RNA, as well as to proteins. This compound has been shown to selectively bind to certain proteins, which makes it a useful tool for studying protein-protein interactions.
Biochemical and Physiological Effects
This compound has been shown to have biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to changes in cellular signaling pathways. This compound has also been shown to induce apoptosis in cancer cells. In addition, this compound has been shown to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 4-methoxybenzenesulfonate has several advantages for use in lab experiments. It is a highly specific reagent that can be used to selectively label proteins and nucleic acids. This compound is also a fluorescent probe, which makes it useful for imaging studies. However, this compound has some limitations. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. In addition, this compound can interfere with the activity of some enzymes, which can lead to false results.
Direcciones Futuras
There are several future directions for the use of 4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 4-methoxybenzenesulfonate in scientific research. One direction is the development of new synthesis methods that can produce this compound in higher yields and purity. Another direction is the use of this compound as a tool for studying protein-protein interactions in living cells. This compound could also be used to develop new drugs that target specific proteins or nucleic acids. Finally, this compound could be used to develop new imaging techniques that allow for the visualization of specific proteins or nucleic acids in living cells.
Conclusion
In conclusion, this compound is a chemical compound that has been widely used in scientific research. It has been used as a reagent in organic synthesis and as a tool for studying biological systems. This compound has biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for the use of this compound in scientific research, including the development of new synthesis methods and the use of this compound as a tool for studying protein-protein interactions and developing new drugs.
Aplicaciones Científicas De Investigación
4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 4-methoxybenzenesulfonate has been used in various scientific research applications. It has been used as a reagent in organic synthesis to produce a wide range of compounds. This compound has also been used as a fluorescent probe for studying biological systems. This compound has been used to study the binding of proteins to DNA and RNA, as well as the interaction of proteins with other proteins.
Propiedades
IUPAC Name |
[4-(3,5-dichloropyridin-2-yl)oxyphenyl] 4-methoxybenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO5S/c1-24-13-6-8-16(9-7-13)27(22,23)26-15-4-2-14(3-5-15)25-18-17(20)10-12(19)11-21-18/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLGNMACBIJYPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)OC3=C(C=C(C=N3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(2-formyl-6-methoxyphenoxy)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B4298628.png)

![1-(3,4-dichlorophenyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4298644.png)
![ethyl 3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B4298651.png)
![ethyl 3-{[(8-methoxy-6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B4298658.png)
![ethyl 3-{[(6,8-dichloro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B4298660.png)
![ethyl 3-{[(8-methoxy-6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(3-nitrophenyl)propanoate](/img/structure/B4298668.png)
![3-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(3,4-dimethoxyphenyl)propanoic acid](/img/structure/B4298694.png)
![ethyl 3-{[(4-chloro-3-methoxyphenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoate](/img/structure/B4298701.png)
![3-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-6-methoxy-2H-chromen-2-one](/img/structure/B4298710.png)




